molecular formula C13H17N3O B11805498 4-(6-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde

4-(6-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde

Cat. No.: B11805498
M. Wt: 231.29 g/mol
InChI Key: DMWGMLLKKPLGSJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

4-(6-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(6-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways . The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

    4-(6-Methyl-5-vinylpyridin-2-yl)piperazine-1-methanol: A reduced form of the aldehyde.

    4-(6-Methyl-5-vinylpyridin-2-yl)piperazine-1-carboxylic acid: An oxidized form of the aldehyde.

    4-(6-Methyl-5-vinylpyridin-2-yl)piperazine-1-amine: A derivative with an amine group instead of an aldehyde.

Uniqueness

4-(6-Methyl-5-vinylpyridin-2-yl)piperazine-1-carbaldehyde is unique due to its combination of a piperazine ring with a vinylpyridine moiety and an aldehyde functional group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

4-(5-ethenyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde

InChI

InChI=1S/C13H17N3O/c1-3-12-4-5-13(14-11(12)2)16-8-6-15(10-17)7-9-16/h3-5,10H,1,6-9H2,2H3

InChI Key

DMWGMLLKKPLGSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCN(CC2)C=O)C=C

Origin of Product

United States

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